REACTION_CXSMILES
|
[C:1]([CH2:5][O:6][C:7]1[CH:12]=CC(N=NC2C=CC(CO)=CC=2)=CC=1)([O:3][CH3:4])=O.[N-:23]=[N+:24]=[N-:25].[Na+].CN([CH:30]=[O:31])C>>[N:23]([CH2:12][CH2:7][O:6][CH2:5][CH2:1][O:3][CH2:4][CH2:30][OH:31])=[N+:24]=[N-:25] |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 80° C. or 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CUSTOM
|
Details
|
Solvents were removed under reduced pressure and residue
|
Type
|
DISSOLUTION
|
Details
|
dissolved in DCM (200 mL)
|
Type
|
WASH
|
Details
|
washed with water (400 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated under reduced pressures and residue
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CCOCCOCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |